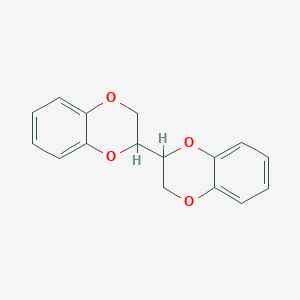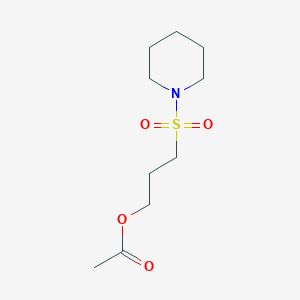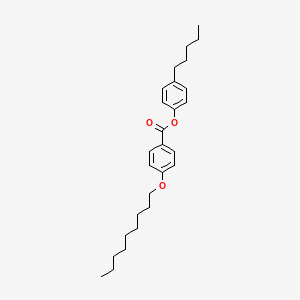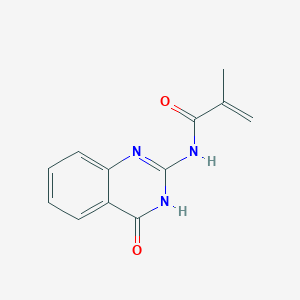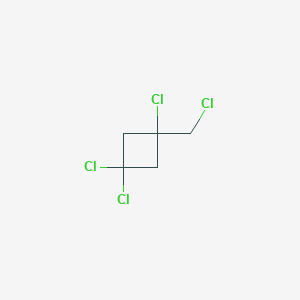
1,1,3-Trichloro-3-(chloromethyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trichloro-3-(chloromethyl)cyclobutane is a chlorinated cycloalkane compound. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of three chlorine atoms and a chloromethyl group attached to a cyclobutane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trichloro-3-(chloromethyl)cyclobutane typically involves the chlorination of cyclobutane derivatives. One common method is the free radical chlorination of cyclobutane in the presence of chlorine gas and ultraviolet light. The reaction conditions include:
Temperature: Room temperature or slightly elevated temperatures.
Catalyst: Ultraviolet light to initiate the free radical mechanism.
Reagents: Chlorine gas.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where cyclobutane is exposed to chlorine gas under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3-Trichloro-3-(chloromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Elimination: Strong bases like sodium ethoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of cyclobutane derivatives with different functional groups.
Elimination: Formation of cyclobutene.
Oxidation: Formation of cyclobutanone or cyclobutanol.
Aplicaciones Científicas De Investigación
1,1,3-Trichloro-3-(chloromethyl)cyclobutane has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trichloro-3-(chloromethyl)cyclobutane involves its interaction with molecular targets through its chlorinated functional groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include:
Alkylation of DNA: Leading to potential mutagenic effects.
Interaction with Enzymes: Inhibiting or modifying enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2-Trichloro-3-(chloromethyl)cyclobutane
- 1,1,3-Trichloro-2-(chloromethyl)cyclobutane
- 1,2,3-Trichloro-3-(chloromethyl)cyclobutane
Uniqueness
1,1,3-Trichloro-3-(chloromethyl)cyclobutane is unique due to its specific arrangement of chlorine atoms and the chloromethyl group on the cyclobutane ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
116453-94-2 |
|---|---|
Fórmula molecular |
C5H6Cl4 |
Peso molecular |
207.9 g/mol |
Nombre IUPAC |
1,1,3-trichloro-3-(chloromethyl)cyclobutane |
InChI |
InChI=1S/C5H6Cl4/c6-3-4(7)1-5(8,9)2-4/h1-3H2 |
Clave InChI |
OUPNVCMPYWNLKT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(Cl)Cl)(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


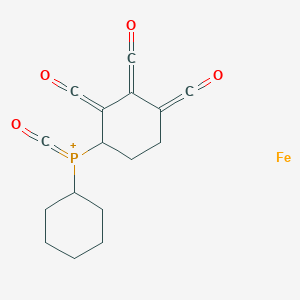
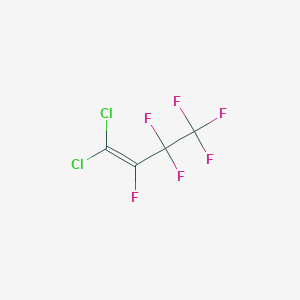

![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
phosphanium bromide](/img/structure/B14307084.png)

![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
